molecular formula C14H14N2O3S B1334549 N-Benzyl-N-nitroso-p-toluenesulfonamide CAS No. 33528-13-1

N-Benzyl-N-nitroso-p-toluenesulfonamide

Cat. No. B1334549
CAS RN: 33528-13-1
M. Wt: 290.34 g/mol
InChI Key: ZXELPGWSCCGNDS-UHFFFAOYSA-N
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Description

N-Benzyl-N-nitroso-p-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The compound's structure is characterized by a benzyl group attached to the nitrogen of the sulfonamide moiety and a nitroso group on the aromatic ring.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in various studies. For instance, N-Benzyl-2-nitrobenzenesulfonamides have been synthesized through base-mediated intramolecular arylation at the benzyl sp(3) carbon, yielding benzhydrylamines. The presence of electron-withdrawing groups on the aromatic ring is crucial for facilitating the C-arylation process . Additionally, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide demonstrates the potential for creating sulfonamide derivatives with high yields through a multi-step process involving O-methylation and purification techniques .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively studied using various spectroscopic and computational methods. For example, the molecular conformation and vibrational analysis of nitrobenzenesulfonamides have been presented using experimental techniques like FT-IR and FT-Raman, alongside density functional theory (DFT) calculations . The crystal structure of a related compound, N,N'-(5-amino-4-nitrobenzene-1,2-diyl)bis(p-toluenesulfonamide), reveals an intramolecular hydrogen bond that influences the planarity of the molecule .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, serving as intermediates for the synthesis of nitrogenous heterocycles. For instance, unsymmetrically substituted benzhydrylamines, which can be derived from N-benzyl-2-nitrobenzenesulfonamides, are used in the syntheses of indazole oxides and quinazolines . The reactivity of these compounds is often influenced by the substituents on the aromatic ring, which can affect the electronic properties and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The effects of substituents like the nitro group on the characteristic benzene sulfonamides bands in the spectra have been discussed, with DFT calculations assisting in the interpretation of spectroscopic data . The electronic structure, charge transfer, and potential sites for electrophilic and nucleophilic attack within these molecules have been explored through combined experimental and computational studies .

Scientific Research Applications

Synthesis and Production

N-Benzyl-N-nitroso-p-toluenesulfonamide is a key compound in the production of diazomethane, a highly reactive and selective reagent used in the pharmaceutical and fine chemicals industry. Research has focused on optimizing the synthesis of this compound. For instance, Struempel, Ondruschka, and Stark (2009) developed a continuous multistep synthesis using microreaction technology to produce N-Benzyl-N-nitroso-p-toluenesulfonamide, highlighting its importance in the production of diazomethane. This approach showed significant advantages over traditional batch-wise preparation due to the exothermic nature of the reactions and the use of toxic and highly reactive reagents (Struempel, Ondruschka, & Stark, 2009).

Chemical Reactions and Catalysis

The compound has been studied for its role in various chemical reactions. For example, Engberts, van der Laan, and Boer (2010) investigated the UV light-induced N-alkyl cleavage reaction of N-alkyl-N-nitroso-p-toluenesulfonamides, resulting in the formation of p-toluenesulfonamide and carbonyl compounds. This study shed light on potential photochemical applications of N-Benzyl-N-nitroso-p-toluenesulfonamide (Engberts, van der Laan, & Boer, 2010).

Additionally, Shi et al. (2009) explored the environmentally benign synthesis of carbon-nitrogen bonds, demonstrating a novel method for the coupling of sulfonamides and alcohols. Their research highlights the importance of sulfonamide derivatives, including N-Benzyl-N-nitroso-p-toluenesulfonamide, in drug synthesis (Shi et al., 2009).

Crystal Structure Analysis

The crystal structure of related compounds has also been a subject of study. Bolger and Gourdon (1995) determined the crystal structure of N,N'-(5-amino-4-nitrobenzene-1,2-diyl)bis(p-toluenesulfonamide), providing insights into the molecular structure and potential interactions of similar compounds (Bolger & Gourdon, 1995).

Biochemical Studies

In biochemical research, the effects of similar compounds on biological systems have been examined. Shaw, Ostap, and Goldman (2003) studied the mechanism of inhibition of skeletal muscle actomyosin by N-Benzyl-p-toluenesulfonamide, revealing its specific effects on muscle fiber contraction (Shaw, Ostap, & Goldman, 2003).

Safety And Hazards

N-Benzyl-N-nitroso-p-toluenesulfonamide is harmful if swallowed, in contact with skin, or if inhaled . If inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

N-benzyl-4-methyl-N-nitrosobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-12-7-9-14(10-8-12)20(18,19)16(15-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXELPGWSCCGNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399508
Record name N-Benzyl-N-nitroso-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-nitroso-p-toluenesulfonamide

CAS RN

33528-13-1
Record name N-Benzyl-N-nitroso-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-N-nitroso-p-toluenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-benzyl-p-toluenesulphonamide (21 g, 80 mmol) and acetic acid (100 ml) in acetic anhydride (400 ml) was added solid sodium nitrite (120 g, 1.7 mol) in portions over a period of 12 hours at 5° C. The temperature was kept below 10° C. all the time. After the addition was finished the reaction mixture was stirred at room temperature for 18 hours. The reaction mixture was poured over an excess of ice water and stirred for 1 hour. The pale yellow precipitate was filtered and washed several times with water. The crude product was recrystallized from ethanol to give the title compound as a tiny yellow needles (19.1 g, 82% yield, m.p. 92°-93° C., (Lit.1 89°-90° C.). δH (CDCl3): 7.80(2H,m); 7.25(7H,m); 4.95(2H,s); 2.40(3H,s)ppm.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RW Darbeau, N Alvarez… - The Journal of Organic …, 2005 - ACS Publications
… To test this hypothesis, the experiment was repeated with N-benzyl-N-nitroso-p-toluenesulfonamide (2): a nitrosoamide that possessed a relatively sterically hindered but electronically …
Number of citations: 9 pubs.acs.org
RW Darbeau, K Boggavarapu, R Rallabandi - Chemistry, 2008 - researchgate.net
In a previous 1H-NMR kinetic study we examined the thermolyses of N-4-substituted-benzyl-N-nitrosopivalamides (substituents= MeO, Me, H, and NO2) and N-benzyl-N-…
Number of citations: 0 www.researchgate.net
R Liardon, U Kühn - Journal of High Resolution …, 1978 - Wiley Online Library
… This compound was then changed into N-benzyl-N-nitroso-p-toluenesulfonamide under the … Over a period of 1 h, 10 g (0.035 mol) N-benzyl-N-nitroso-ptoluenesulfonamide was …
J Galloway - 2020 - search.proquest.com
The following dissertation discusses the development of Selectfluor mediated Minisci reactions leading to functionalized heterocycles and quinones. These investigations include a …
Number of citations: 3 search.proquest.com
M Watanabe, M Yumoto, H Tanaka… - … of Physiology-Cell …, 2010 - journals.physiology.org
… Since several myosin II inhibitors, such as 2,3-butanedione monoximine (BDM) or N-benzyl-N-nitroso-p-toluenesulfonamide (BTS), disrupt the organization and filamentous structure of …
Number of citations: 24 journals.physiology.org
Y Tsuboi, K Oyama… - The Journal of …, 2022 - ncbi.nlm.nih.gov
… In optical heating experiments, 100 µM N-benzyl-N-nitroso-p-toluenesulfonamide (FUJIFILM Wako Pure Chemical Corporation) was added to HEPES-Krebs solution (140 mM NaCl, 5 …
Number of citations: 0 www.ncbi.nlm.nih.gov
Y Tsuboi, K Oyama, F Kobirumaki-Shimozawa… - Journal of General …, 2022 - rupress.org
… In optical heating experiments, 100 µM N-benzyl-N-nitroso-p-toluenesulfonamide (FUJIFILM Wako Pure Chemical Corporation) was added to HEPES-Krebs solution (140 mM NaCl, 5 …
Number of citations: 1 rupress.org
KJ Skogerson - 1997 - dspace.mit.edu
The a-ketoglutarate-dependent dioxygenases comprise a large sub-class of the mononuclear non-heme iron metalloenzymes and require ferrous ion, dioxygen, and an a-keto acid for …
Number of citations: 2 dspace.mit.edu
WB Choi - 1989 - search.proquest.com
… acid derivative 23 (0.56 g, 3.09 mmol) was dissolved in Et20 (5 ml) and to it was added the phenyl diazomethane solution, prepared with N-Benzyl-N-nitroso-p-toluenesulfonamide (1.9 g…
Number of citations: 0 search.proquest.com
RE MICHEL - 1966 - search.proquest.com
In the alkylations of the salts of (beta)-hydroxycoumarilic acid ethyl ester (I), it is found that the amounts of carbon (II) and oxygen (III) alkylates produced depends on the …
Number of citations: 3 search.proquest.com

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